M 1145
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHYPTIVAPJZFP-HEPWHOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C128H205N37O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2774.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
M1145: a Chimeric Peptide Galanin Receptor 2 Agonist
Structural Elucidation and Peptidomimetic Design Considerations
Molecular Architecture of Chimeric Peptide Structures
Chimeric peptides are engineered by combining sequences from different peptides to create novel compounds with desired pharmacological properties, such as enhanced potency, selectivity, or stability diva-portal.orgnih.gov. In the case of M1145, its molecular architecture is based on modifications to the galanin peptide sequence. M1145 is described as a chimeric peptide with the sequence RGRGNWTLNSAGYLLGPVLPPPALALA-amide . This structure incorporates an N-terminal extension and C-terminal modifications compared to endogenous galanin researchgate.net. Specifically, it includes a [(RG)2]-N-galanin(2-13)-VL-(P)3-(AL)2-A-amide structure researchgate.net. The C-terminus is amidated . The molecular weight of M1145 is 2774.26, and its molecular formula is C128H205N37O32 .
Rational Design Strategies for Receptor Subtype Selectivity
Rational design strategies for achieving receptor subtype selectivity in peptide ligands often involve modifying specific amino acid residues or regions known to interact differentially with receptor subtypes plos.orgnih.gov. For galanin receptors, the N-terminal portion of galanin is known to be important for receptor binding guidetopharmacology.orgdiva-portal.org. Differences in how the three galanin receptor subtypes tolerate N-terminal deletions of galanin have been exploited in the design of selective ligands researchgate.netguidetopharmacology.org. For instance, GAL1 receptors are less tolerant of N-terminal deletions compared to GAL2 and GAL3 receptors researchgate.netguidetopharmacology.org.
The design of M1145, with its N-terminal extension and modifications to the galanin(2-13) sequence, was specifically aimed at creating a GAL2-selective agonist researchgate.net. This approach built upon previous findings regarding the structural requirements for binding to different galanin receptor subtypes researchgate.netdiva-portal.org. The inclusion of a specific N-terminal extension and the particular sequence of the chimeric portion are key elements of this rational design, contributing to its preferential binding to GAL2 over GAL1 and GAL3 receptors researchgate.net.
Sequence-Activity Relationship Analysis in Peptide Agonists
Sequence-activity relationship (SAR) analysis in peptide agonists involves systematically altering amino acid sequences to understand how these changes affect binding affinity, potency, and efficacy at target receptors nih.govoup.comresearchgate.net. For galanin receptor ligands, SAR studies have shown the critical role of specific residues, particularly in the N-terminus of galanin, for receptor interaction guidetopharmacology.orgplos.org. For example, the removal of the N-terminal glycine (B1666218) residue of galanin can lead to a loss of binding affinity researchgate.netguidetopharmacology.org.
Receptor Binding Kinetics and Selectivity Profiling
Agonist Potency and Efficacy Characterization at Galanin Receptors
M1145 has been characterized as a potent agonist at the GAL2 receptor . Agonist potency is typically measured by the half maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit a response halfway between the baseline and maximum effect . M1145 has an reported EC50 value of 38 nM for GAL2 activity in an inositol (B14025) phosphate (B84403) (IP) accumulation assay tocris.com. Another study using the xCELLigence system reported a slightly lower EC50 value of 16 ± 4.7 nM researchgate.net.
Efficacy refers to the maximum response that an agonist can produce plos.org. M1145 has been shown to yield an agonistic effect in vitro, observed as an increase in inositol phosphate accumulation, both in the absence and presence of galanin researchgate.netnih.gov. This indicates that M1145 is capable of activating the GAL2 receptor and triggering downstream signaling pathways researchgate.net. M1145 also demonstrates an additive effect on the signal transduction of galanin medchemexpress.comtocris.comdcchemicals.commedchemexpress.cn.
Quantitative Affinity Determination for Galanin Receptor Subtypes (GAL2, GAL1, GAL3)
Quantitative determination of binding affinity is crucial for characterizing the selectivity of a ligand for different receptor subtypes. Binding affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of a ligand that competes for half of the binding sites medchemexpress.com.
M1145 exhibits high affinity for the GAL2 receptor and significantly lower affinity for GAL1 and GAL3 receptors, demonstrating its selectivity researchgate.netmedchemexpress.com. The reported Ki values for M1145 are:
GAL2: 6.55 nM medchemexpress.comdcchemicals.commedchemexpress.cn
GAL1: 587 nM medchemexpress.comdcchemicals.commedchemexpress.cn
GAL3: 497 nM medchemexpress.comdcchemicals.commedchemexpress.cn
These values indicate that M1145 has more than 90-fold higher affinity for GAL2 over GAL1 and a 76-fold higher affinity over GAL3 researchgate.netmedchemexpress.comdcchemicals.commedchemexpress.cntargetmol.com. This significant difference in binding affinity underlies M1145's classification as a selective GAL2 agonist researchgate.netmedchemexpress.com.
Receptor Binding Affinity (Ki) of M1145
| Receptor Subtype | Ki (nM) |
| GAL2 | 6.55 |
| GAL1 | 587 |
| GAL3 | 497 |
Agonist Potency (EC50) of M1145 at GAL2 Receptor
| Assay Method | EC50 (nM) |
| Inositol Phosphate Accumulation | 38 |
| xCELLigence System | 16 ± 4.7 |
Molecular Mechanisms of Receptor Activation and Signal Transduction
Galanin receptors, including GalR2, are G protein-coupled receptors (GPCRs). diva-portal.orgresearchgate.net Activation of these receptors triggers intracellular signaling cascades. GalR2 is known to couple with Gq/11 proteins, which leads to the activation of phospholipase C (PLC). researchgate.netsuny.eduresearchgate.netfrontiersin.org This coupling is a key step in the molecular mechanism by which M1145 exerts its effects. researchgate.netsuny.eduresearchgate.netfrontiersin.org
Investigation of Galanin Receptor-Mediated Intracellular Signaling Pathways
Research into the intracellular signaling pathways activated by galanin receptors has revealed that GalR2 primarily couples to the Gq/11 protein pathway. researchgate.netsuny.eduresearchgate.netfrontiersin.org This coupling mechanism is distinct from that of other galanin receptor subtypes, such as GalR1, which primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. researchgate.netnih.gov While GalR2 can also weakly couple to Gi/o proteins and inhibit adenylyl cyclase, its main signaling route involves Gq/11. diva-portal.orgresearchgate.netsuny.edu Studies utilizing cellular model systems expressing GalR2 have been instrumental in delineating these signaling pathways. researchgate.netresearchgate.netresearchgate.net
Modulation of Inositol Phosphate Production in Cellular Systems
A direct consequence of GalR2 coupling to Gq/11 and subsequent activation of PLC is the modulation of inositol phosphate (IP) production. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. researchgate.netfrontiersin.org M1145 has been shown to increase inositol phosphate accumulation in vitro, demonstrating its ability to activate this signaling cascade. researchgate.netmedchemexpress.comdiva-portal.orgnih.gov This increase in IP production is a key indicator of GalR2 activation and confirms the agonistic effect of M1145 at this receptor subtype. researchgate.netmedchemexpress.comdiva-portal.orgnih.gov
Research findings on M1145's effect on inositol phosphate production in CHO cells expressing human GalR2 indicate a concentration-dependent increase in IP accumulation. diva-portal.orgresearchgate.net
Inositol Phosphate Production in CHO Cells Expressing Human GalR2
| Ligand | EC50 (nM) | Maximum IP Accumulation (% of control) |
| Galanin | 66.4 ± 13 researchgate.net | Similar to M1145 researchgate.net |
| M1145 | 38 medchemexpress.comnih.govmedchemexpress.com, 16 ± 4.7 (using xCELLigence) researchgate.net, 38 (Runesson et al., 2009) researchgate.net | Maximum transduction at concentrations ≥ 0.1 μM medchemexpress.commedchemexpress.com, Similar to full-length rat galanin researchgate.net |
Note: EC50 values may vary slightly depending on the experimental setup and cell system used.
Downstream Cellular Responses to Galanin Receptor 2 Activation
Activation of GalR2 by agonists like M1145 leads to a variety of downstream cellular responses mediated by the activated signaling pathways, particularly the Gq/11-PLC-IP-Ca2+ cascade and potentially other pathways like MAPK. diva-portal.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov These responses are diverse and depend on the specific cell type and its physiological context.
Studies have investigated the effects of M1145 in different biological systems. For example, M1145 has been used to explore the role of GalR2 in antinociception in models of inflammatory and neuropathic pain, where its administration increased hind paw withdrawal latency and threshold. frontiersin.orgnih.govresearchgate.netnih.gov This effect was blocked by a GalR2 antagonist, confirming the involvement of GalR2. frontiersin.orgnih.govresearchgate.netnih.gov Furthermore, M1145 has been utilized in studies investigating neurogenesis and neuronal survival, particularly in the hippocampus. frontiersin.orgtandfonline.comnih.govfrontiersin.org Co-administration of M1145 with a Neuropeptide Y Y1 receptor agonist enhanced neuronal survival and proliferation in hippocampal cell cultures and in rat models, an effect also attenuated by a GalR2 antagonist. frontiersin.orgtandfonline.comnih.govfrontiersin.org These findings suggest that GalR2 activation can influence neuronal plasticity and survival. frontiersin.orgtandfonline.comnih.govfrontiersin.org
In Vitro Pharmacological Characterization
In vitro pharmacological characterization of M1145 involves assessing its binding affinity, potency, and efficacy at galanin receptor subtypes using controlled laboratory settings. These studies are crucial for defining the compound's pharmacological profile and confirming its selectivity and activity. biomedpharmajournal.orgnih.gov
Development and Application of Cellular Model Systems for Galanin Receptor Agonist Evaluation
The development and application of cellular model systems expressing specific galanin receptor subtypes, particularly GalR2, have been fundamental to the in vitro characterization of agonists like M1145. researchgate.netresearchgate.netresearchgate.netnih.gov These models, often utilizing cell lines stably transfected with human or rat GalR2, allow for the precise measurement of receptor-ligand interactions and downstream signaling events. researchgate.netresearchgate.netresearchgate.net
Commonly used cellular assays include receptor binding studies to determine affinity (Ki values) and functional assays to assess potency and efficacy (EC50 values and maximum response). researchgate.netresearchgate.netresearchgate.net As mentioned earlier, the inositol phosphate accumulation assay is a key functional assay used to evaluate GalR2 activation due to its coupling to the Gq/11 pathway. researchgate.netresearchgate.netresearchgate.net Other techniques, such as impedance-based assays (e.g., xCELLigence system), have also been employed to characterize the real-time cellular responses induced by M1145. researchgate.net These cellular model systems provide a controlled environment to study the direct effects of M1145 on GalR2 signaling, free from the complexities of in vivo systems. researchgate.netresearchgate.netresearchgate.netbiomedpharmajournal.orgnih.govnih.gov
Binding Affinity of M1145 for Human Galanin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. GalR2) |
| GalR1 | 587 medchemexpress.commedchemexpress.comprobechem.com | >90-fold lower affinity researchgate.netmedchemexpress.com |
| GalR2 | 6.55 medchemexpress.commedchemexpress.comprobechem.com | 1 |
| GalR3 | 497 medchemexpress.commedchemexpress.comprobechem.com | 76-fold lower affinity researchgate.netmedchemexpress.com |
Data compiled from multiple sources. researchgate.netmedchemexpress.commedchemexpress.comprobechem.com
These in vitro studies using cellular models have consistently demonstrated M1145's potent and selective agonism at GalR2, providing a strong foundation for understanding its molecular actions and guiding further research into its potential biological roles. researchgate.netmedchemexpress.comdiva-portal.orgresearchgate.netnih.govmedchemexpress.comprobechem.com
Functional Assays for Assessing Receptor Activation and Signal Transduction Efficacy
Functional assays are critical for characterizing the activity of receptor agonists like M1145 and understanding the downstream signaling pathways they activate. For GalR2 agonists, these assays typically involve measuring the cellular responses triggered by receptor binding. GalR2 is known to couple primarily to G proteins of the Gq and Gi families. uniprot.org Activation via Gq can lead to the stimulation of phospholipase C and subsequent increase in intracellular inositol phosphates (IP) and calcium mobilization. researchgate.netuniprot.orgmedchemexpress.commedchemexpress.comnih.govdiva-portal.org Gi coupling, on the other hand, typically results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. uniprot.orgdiva-portal.org
Studies characterizing M1145 have utilized in vitro functional assays to assess its ability to activate GalR2. One common method involves measuring the accumulation of inositol phosphates in cells expressing GalR2. M1145 has been shown to yield an agonistic effect in vitro, observed as an increase in inositol phosphate accumulation in CHO cells expressing GalR2. researchgate.netmedchemexpress.commedchemexpress.comnih.gov This effect is seen both in the absence and presence of galanin, suggesting M1145 acts as a direct agonist. researchgate.netnih.gov Concentrations of M1145 at 0.1 μM and higher have been reported to induce a maximum transduction response in these IP accumulation assays. medchemexpress.commedchemexpress.com The efficacy of M1145 in stimulating IP production has been quantified, with an EC50 value of 38 nM reported. medchemexpress.com
While GalR2 can also weakly couple to the inhibition of adenylyl cyclase, the primary signaling pathway investigated for M1145 appears to be the Gq-mediated IP accumulation. uniprot.orgdiva-portal.org Functional assays like the IP accumulation assay provide quantitative data on the potency and efficacy of M1145 in activating GalR2 and initiating signal transduction.
Preclinical Pharmacological Studies
Preclinical pharmacological studies are essential for exploring the potential therapeutic applications of GalR2 agonists like M1145 and understanding their effects in living systems. These studies often involve the use of in vivo models to investigate the roles of the galanin receptor system in various neurobiological processes.
Establishment of In Vivo Models for Galanin Receptor System Research
A variety of in vivo models have been established to study the galanin receptor system and the effects of subtype-specific ligands. These models often involve rodents, such as rats and mice. Techniques employed include the administration of ligands via different routes, including intracerebroventricular (icv) injection, intrathecal injection, or intranasal delivery, to target specific brain regions or the spinal cord. frontiersin.orgtandfonline.compnas.orgnih.govresearchgate.netresearchgate.netfrontiersin.org
Specific models are utilized to investigate the involvement of the galanin system in conditions such as pain, epilepsy, anxiety, depression, and cognitive function. researchgate.netnih.govfrontiersin.orgtandfonline.compnas.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netpnas.orgfrontiersin.orgpnas.orgnih.govnih.govmdpi.comresearchgate.netmdpi.comnih.gov For instance, models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, have been used to assess the antinociceptive effects of GalR2 agonists. nih.govresearchgate.netresearchgate.net Behavioral tests, such as the forced swim test and the object-in-place task, are employed to evaluate the effects of ligands on mood, memory, and anxiety-like behaviors. frontiersin.orgtandfonline.comresearchgate.netfrontiersin.orgpnas.orgpnas.orgmdpi.com
Genetic models, such as galanin receptor knockout mice, also play a role in delineating the functions of specific receptor subtypes. frontiersin.orgnih.govmdpi.com However, the development of highly selective ligands like M1145 is considered crucial for a more precise understanding of subtype-specific roles, overcoming potential compensatory effects observed in genetic models. nih.govdiva-portal.org
Exploration of Galanin Receptor Agonist Roles in Neurobiological Processes
Preclinical studies using M1145 and other GalR2 agonists have provided insights into the roles of GalR2 in several neurobiological processes.
Pain Modulation: Studies have investigated the effects of M1145 on pain perception, particularly in models of neuropathic and inflammatory pain. Intra-nucleus accumbens (NAc) injection of M1145 has been shown to induce dose-dependent increases in hind paw withdrawal latency to thermal stimulation and hind paw withdrawal threshold to mechanical stimulation in CCI rats, indicating an antinociceptive effect. nih.govresearchgate.net This antinociceptive effect of M1145 in CCI rats was found to be stronger than in intact rats, suggesting an involvement of GalR2 activation in the NAc in the context of neuropathic pain. nih.govresearchgate.net The effect of M1145 was reversed by a GalR2 antagonist, further supporting the role of GalR2. nih.govresearchgate.net
Mood and Anxiety: The galanin system, including GalR2, has been implicated in the regulation of mood and anxiety. pnas.orgnih.govmdpi.com Studies using GalR2 agonists, including M1145, have explored their potential antidepressant and anxiolytic-like effects in preclinical models. For example, co-administration of M1145 with a neuropeptide Y Y1 receptor (NPY1R) agonist has shown antidepressant-like effects in the forced swim test in rats, evidenced by a decrease in immobility time. tandfonline.comresearchgate.net This effect was counteracted by a GalR2 antagonist, highlighting the involvement of GalR2. tandfonline.comresearchgate.net
Neurogenesis and Cognitive Function: Research suggests a role for GalR2 in hippocampal neurogenesis and cognitive processes like learning and memory. frontiersin.orgfrontiersin.orgmdpi.com Intracerebroventricular administration of M1145, particularly in combination with an NPY1R agonist, has been shown to enhance cell proliferation in the dorsal dentate gyrus of adult rats. frontiersin.orgfrontiersin.orgmdpi.com This co-administration also improved performance in spatial memory tasks, such as the object-in-place task. frontiersin.orgfrontiersin.org These findings suggest that activation of GalR2, potentially through interaction with NPY1R, can promote neurogenesis and enhance cognitive function in preclinical models.
Neuronal Survival: In vitro studies have also investigated the direct effects of M1145 on neuronal survival. Co-incubation of M1145 with an NPY1R agonist has been shown to increase the viability and survival rate of hippocampal neurons. tandfonline.commdpi.com This effect was observed over several days of treatment and was inhibited by a GalR2 antagonist. tandfonline.commdpi.com
These preclinical studies demonstrate the diverse neurobiological roles potentially mediated by GalR2 activation and highlight the utility of M1145 as a probe for investigating these functions.
Synthetic Methodologies and Analog Development
The development of selective peptide ligands like M1145 requires sophisticated synthetic methodologies. Furthermore, structure-activity relationship (SAR) studies are crucial for optimizing their affinity, selectivity, and functional efficacy.
Chemical Synthesis Techniques for Chimeric Peptides
Chimeric peptides such as M1145, which combine sequences from different parent peptides, are typically synthesized using solid-phase peptide synthesis (SPPS) techniques. jacc.orgmdpi.comresearchgate.net SPPS allows for the stepwise assembly of the peptide chain on an insoluble resin support. The most common strategy is the Fmoc (fluorenylmethyloxycarbonyl) protection strategy, which utilizes base-labile Fmoc groups for temporary Nα-amino protection and acid-labile protecting groups for amino acid side chains. jacc.orgmdpi.comresearchgate.net
The synthesis involves repeated cycles of deprotection of the Nα-Fmoc group, coupling of the next protected amino acid, and washing steps. Coupling reagents, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like DIEA (N,N-diisopropylethylamine), are commonly used to facilitate peptide bond formation. jacc.orgmdpi.com After the entire peptide sequence is assembled, the peptide is cleaved from the resin and simultaneously deprotected of its side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers. jacc.org
For chimeric peptides, the synthesis strategy may involve assembling the different peptide segments separately and then ligating them, or synthesizing the entire chimeric sequence linearly on the resin. jacc.orgchemrxiv.org The design of M1145, with a specific N-terminal extension and C-terminal modifications to a fragment of galanin, indicates a deliberate synthetic approach to achieve subtype selectivity. researchgate.netnih.gov While specific details of M1145 synthesis are not extensively detailed in the provided snippets, the general principles of SPPS using Fmoc chemistry are the standard for producing such peptides. jacc.orgmdpi.comresearchgate.net Microwave-assisted SPPS is a variation that can accelerate synthesis and improve purity, particularly for longer or more complex sequences. researchgate.net
Structure-Activity Relationship (SAR) Studies for Agonist Optimization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a peptide's amino acid sequence and structure affect its binding affinity, receptor selectivity, and functional activity. Such studies were instrumental in the design and optimization of GalR2 agonists, including M1145.
Early SAR studies on galanin itself revealed that the N-terminal portion of the peptide is crucial for receptor binding. researchgate.netnih.govfrontiersin.org However, modifications, particularly at the N-terminus, were often associated with a loss of binding affinity. researchgate.netnih.govfrontiersin.org The development of M1145, which features an N-terminal extension to a galanin fragment, represented a novel design strategy that successfully yielded a GalR2-selective agonist. researchgate.netnih.govdiva-portal.orgut.ee
M1145 has the structure [(RG)2-N-galanin(2-13)-VL-(P)3-(AL)2-A-amide]. researchgate.netnih.govresearchgate.net The design incorporates an N-terminal extension of (Arg-Gly)2 and modifications at the C-terminus of the galanin(2-13) fragment. researchgate.netnih.gov This specific structure confers high affinity and selectivity for GalR2. M1145 shows a binding preference of more than 90-fold for GalR2 over GalR1 and 76-fold over GalR3, with a Ki value of 6.55 nM for GalR2. researchgate.netnih.govmedchemexpress.commedchemexpress.comnih.govprobechem.com
SAR studies in the galanin field have also explored the effects of cationization and lipidization to improve the in vivo usability of peptide ligands, including their ability to cross the blood-brain barrier. researchgate.netnih.gov While M1145 itself is a peptide, the principles learned from SAR studies on galanin and its analogs inform the design of new chimeric peptides and peptidomimetics with desired pharmacological profiles. nih.govpnas.orgnih.gov The development of M1145 demonstrated that strategic modifications at both the N-terminus and C-terminus of galanin fragments can lead to the creation of potent and subtype-selective agonists, providing valuable insights for the design of future galanin receptor ligands. researchgate.netnih.govdiva-portal.orgfrontiersin.orgut.ee
131i Mip 1145: a Radiolabeled Benzamide for Targeted Radiotherapy Research
Radiopharmaceutical Design and Synthetic Pathways
The design of [131I]MIP-1145 centers on a benzamide (B126) structure known for its affinity for melanin (B1238610). The molecule, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide, incorporates a radioisotope of iodine, typically 131I or 123I, for therapeutic or diagnostic purposes, respectively. researchgate.net
Precursor Chemistry and Radioiodination Strategies (131I and 123I incorporation)
The synthesis of radioiodinated MIP-1145, including both [131I]MIP-1145 and [123I]MIP-1145, typically begins with a non-radioactive precursor, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxy-benzamide (desiodo-MIP-1145), which lacks the iodine atom at the 5-position. researchgate.netnih.gov Radioiodination is commonly achieved through an electrophilic substitution reaction. One reported method involves the use of thallium trifluoroacetate (B77799) (Tl(TFA)3) in trifluoroacetic acid (TFA) and acetic acid, followed by the addition of Na131I or Na123I. aacrjournals.org This method allows for the incorporation of the desired radioiodine isotope onto the precursor molecule. aacrjournals.org An optimization study for the iodination reaction using iodine-125 (B85253) has been reported, achieving a maximum radiochemical yield of 76%. nih.gov
Radiochemical Purity and Stability Assessment of Labeled Compounds
Following the radioiodination reaction, the crude product is typically purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). aacrjournals.org The purified product is often collected in a radiolysis-stabilizing medium, such as a solution containing ascorbic acid and sodium gentisate, to maintain its integrity. aacrjournals.org Studies have reported obtaining [131I]MIP-1145 with a radiochemical purity of greater than 95%. aacrjournals.org Stability assessments have shown that [131I]MIP-1145 remains stable in various media, including saline and rat plasma, exhibiting greater than 94% stability at 37°C for at least 24 hours. aacrjournals.org
Target Recognition and Cellular Uptake Mechanisms
The efficacy of [131I]MIP-1145 as a targeted radiopharmaceutical relies on its ability to selectively recognize and accumulate within melanin-expressing cells.
Melanin Binding Affinity and Specificity in Melanoma Cells
[131I]MIP-1145 demonstrates high selective binding to melanin-expressing melanomas. sbir.gov Studies have investigated the binding mechanism of benzamide derivatives to melanin, suggesting that it does not involve receptor-ligand interactions or covalent bonds. nih.govsnmjournals.org Instead, the binding is thought to be mediated by a combination of electrostatic forces and hydrophobic interactions. snmjournals.org An ionic interaction can occur between the protonated cation on the tertiary amine group of the benzamide structure and the carboxylate groups of melanin. snmjournals.org Additionally, π-interactions between the aromatic rings of the benzamide and the heteroaromatic rings within melanin contribute to the binding affinity. snmjournals.org This high-capacity binding to melanin suggests that high specific radioactivity may not be essential for effective melanoma uptake. aacrjournals.org
Intracellular Accumulation and Retention Dynamics in Melanin-Expressing Cell Lines
[131I]MIP-1145 binds specifically to melanotic cells and undergoes internalization. aacrjournals.org Research indicates a time-dependent increase in radioactivity associated with the cellular pellet of melanin-expressing cells. aacrjournals.org This accumulation is largely insensitive to mild acid washes, suggesting that the compound is retained within the cells rather than merely bound to the cell surface. aacrjournals.orgdntb.gov.ua The intracellular accumulation and prolonged retention in melanin-expressing cells are crucial for delivering a sustained therapeutic dose of radiation. sbir.gov
Comparative Cellular Uptake and Retention in Melanoma Cell Models (e.g., SK-MEL-3 vs. A375)
Comparative studies using melanin-expressing (melanotic) and amelanotic melanoma cell lines have highlighted the specificity of [131I]MIP-1145 for melanin. In vitro experiments comparing the uptake in SK-MEL-3 (melanotic) and A375 (amelanotic) cells have shown significantly greater binding and accumulation of [131I]MIP-1145 in SK-MEL-3 cells. aacrjournals.orgsemanticscholar.org After a 6-hour incubation, approximately 43% of the total [131I]MIP-1145 added was associated with SK-MEL-3 cells, compared to only about 13% with A375 cells. aacrjournals.org This indicates a preferential retention of the compound within the melanin-expressing SK-MEL-3 cells. aacrjournals.org
In vivo studies in mouse xenograft models have corroborated these findings. The uptake of [131I]MIP-1145 in melanin-expressed SK-MEL-3 human melanoma xenografts was significantly higher than in amelanotic A375 xenografts. researchgate.netsemanticscholar.org For instance, at 4 hours post-injection, the uptake in SK-MEL-3 tumors was reported as 8.82 ± 3.55 %ID/g, while in A375 tumors it was 1.19 ± 0.07 %ID/g. researchgate.netsemanticscholar.org Furthermore, uptake in SK-MEL-3 xenografts remained elevated, measuring 5.91 %ID/g at 24 hours, with high tumor-to-blood ratios. aacrjournals.orgsnmjournals.orgsnmjournals.org This differential uptake and prolonged retention in melanin-rich tumors underscore the melanin-targeting capability of [131I]MIP-1145. sbir.gov
Cellular Uptake and Retention in Melanoma Cell Lines
| Cell Line | Melanin Expression | Approximate % Cell-Associated Radioactivity (6 hours) |
| SK-MEL-3 | Melanotic | ~43% aacrjournals.org |
| A375 | Amelanotic | ~13% aacrjournals.org |
Tumor Uptake in Xenograft Models (%ID/g)
| Tumor Model | Melanin Expression | Uptake at 4 hours (%ID/g) | Uptake at 24 hours (%ID/g) |
| SK-MEL-3 | Melanotic | 8.82 ± 3.55 researchgate.netsemanticscholar.org | 5.91 aacrjournals.orgsnmjournals.orgsnmjournals.org |
| A375 | Amelanotic | 1.19 ± 0.07 researchgate.netsemanticscholar.org | Not specified in source |
Preclinical Evaluation in Oncological Models
Preclinical studies have extensively evaluated the efficacy and pharmacokinetic profile of [131I]MIP-1145 in various oncological models, primarily focusing on melanoma due to the compound's melanin-targeting properties. ncats.ionih.gov
Application of Xenograft Models for Melanoma Research
Xenograft models, particularly those utilizing human melanoma cell lines, have been instrumental in the preclinical assessment of [131I]MIP-1145. Studies have employed both melanin-expressing cell lines, such as SK-MEL-3 and B16F10, and amelanotic cell lines, like A375, to evaluate the melanin-specific binding and therapeutic effects of the radiolabeled compound. ncats.ionih.govsigmaaldrich.comchem960.com These models allow for the in vivo study of biodistribution, tumor localization, and the impact on tumor growth in a controlled environment. ncats.ionih.gov
Biodistribution and Tumor Localization Studies of Radiopharmaceuticals in Vivo
In vivo biodistribution studies in mice bearing melanoma xenografts have demonstrated the melanin-dependent localization of [131I]MIP-1145. Following administration, the radiopharmaceutical exhibits initial diffuse tissue distribution with uptake observed in organs such as the kidneys, gastrointestinal tract, and liver, indicating both renal and hepatobiliary clearance routes. ncats.ionih.gov Over time, the compound shows rapid washout from most non-target tissues, while demonstrating high and prolonged retention specifically in melanin-expressing tumors. ncats.ionih.govchemicalbook.com
Quantitative biodistribution data in human melanoma xenografts (SK-MEL-3) showed significant tumor uptake. For instance, tumor uptake of [131I]MIP-1145 was measured at 8.82% injected dose per gram (%ID/g) at 4 hours post-injection, remaining at 5.91% ID/g at 24 hours. ncats.ionih.govchemicalbook.com This sustained tumor retention resulted in favorable tumor-to-blood ratios, reported as 25.2 at 4 hours and increasing to 197 at 24 hours. ncats.ionih.govchemicalbook.com In contrast, uptake in amelanotic tumors (A375) was significantly lower, reinforcing the melanin-specific binding of the compound. ncats.ionih.govchem960.com Studies in B16F10 melanoma models also showed substantial tumor accumulation. sigmaaldrich.com
Table 1: [131I]MIP-1145 Tumor Uptake and Tumor:Blood Ratios in SK-MEL-3 Xenografts
| Time Post-injection | Tumor Uptake (%ID/g) | Tumor:Blood Ratio |
| 4 hours | 8.82 ± 3.55 chem960.com | 25.2 nih.govchemicalbook.com |
| 24 hours | 5.91 ± 3.94 sigmaaldrich.com | 197 nih.govchemicalbook.com |
Note: Data are representative findings from preclinical studies.
Impact on Tumor Growth Progression in Preclinical Settings
The targeted delivery of radiation by [131I]MIP-1145 to melanoma cells has shown a significant impact on tumor growth in preclinical models. Administration of [131I]MIP-1145 to mice bearing melanin-containing SK-MEL-3 tumors resulted in a striking suppression of tumor growth. ncats.ionih.govxiahepublishing.com Studies evaluating different dosing regimens, including single and multiple administrations, demonstrated that [131I]MIP-1145 can significantly inhibit tumor growth. ncats.ionih.govchemicalbook.com Multiple doses have been shown to induce substantial tumor regression and lead to durable responses in these models. ncats.ionih.govchemicalbook.com While a single dose of 25 MBq significantly reduced tumor growth by 79% after 35 days compared to controls in one study, multiple doses (e.g., three doses of 25 MBq) were required to achieve effective radiotherapy in less pigmented tumors. sigmaaldrich.comchem960.com
Development of Preclinical Models for Radioligand Therapy
The preclinical evaluation of [131I]MIP-1145 has contributed to the development and refinement of preclinical models for assessing radioligand therapy targeting melanin-expressing cancers. The use of both pigmented and non-pigmented xenograft models allows for the clear demonstration of melanin specificity. ncats.ionih.govchem960.com Furthermore, these studies establish methodologies for evaluating biodistribution, dosimetry, and therapeutic efficacy through tumor growth inhibition and survival analysis. ncats.ionih.govchemicalbook.com The data generated from [131I]MIP-1145 research, alongside other melanin-targeting agents, informs the design of future preclinical studies and the selection of promising candidates for clinical translation. ncats.ioxiahepublishing.com
Molecular Imaging Applications in Preclinical Research
Molecular imaging plays a crucial role in the preclinical evaluation of radiopharmaceuticals like [131I]MIP-1145, providing non-invasive visualization and quantification of their distribution in living animals. xiahepublishing.com
Imaging Modalities for Radiopharmaceutical Distribution Assessment
Single-photon emission computed tomography (SPECT) imaging has been a primary modality used in preclinical research to assess the biodistribution and tumor localization of [131I]MIP-1145. ncats.ionih.govchemicalbook.comxiahepublishing.com SPECT imaging allows for the visualization of the spatial distribution of the iodine-131 (B157037) radioisotope within the animal models over time. ncats.io This imaging data has been shown to be consistent with results obtained from ex vivo tissue biodistribution studies, confirming the selective uptake and retention of [131I]MIP-1145 in melanin-containing tumors. nih.govchemicalbook.com The integration of SPECT with computed tomography (CT) provides anatomical context for the functional distribution of the radiopharmaceutical. ncats.io Gamma camera imaging has also been utilized for pharmacokinetic analysis in larger animal models, such as cynomolgus monkeys, to estimate human dosimetry. nih.govchemicalbook.com
Correlation of Melanin Expression Levels with Radiotracer Uptake
Research into targeted radiotherapy agents for melanoma has explored compounds that selectively bind to melanin, the pigment abundant in melanocytes and many melanoma cells. [131I]MIP-1145, a radioiodinated benzamide derivative, has been investigated for its affinity to melanin and the resulting impact on its uptake and retention in melanin-expressing tissues and tumors. aacrjournals.orgnih.govresearchgate.netsbir.gov
Preclinical studies have demonstrated a clear correlation between the level of melanin expression in cells and tumors and the uptake of [131I]MIP-1145. In vitro experiments comparing melanin-expressing human melanoma cell lines, such as SK-MEL-3, with amelanotic (melanin-deficient) cell lines, such as A375, have shown significantly higher binding of [131I]MIP-1145 to the melanotic cells. aacrjournals.orgnih.govresearchgate.netsemanticscholar.org This binding has been characterized as melanin-dependent, increasing over time and being retained within the cells, suggesting internalization or strong intracellular binding to melanin. aacrjournals.orgnih.govresearchgate.net The high capacity of melanin binding for benzamides like MIP-1145 is further supported by the observation that the presence of non-radiolabeled MIP-1145 does not significantly reduce the binding of the radiolabeled compound. aacrjournals.orgnih.govresearchgate.net
In vivo studies using human melanoma xenograft models in mice have corroborated these in vitro findings. aacrjournals.orgnih.govresearchgate.netsemanticscholar.orgsemanticscholar.org Administration of [131I]MIP-1145 to mice bearing both melanin-expressing SK-MEL-3 tumors and amelanotic A375 tumors revealed differential uptake. aacrjournals.orgnih.govresearchgate.netsemanticscholar.org [131I]MIP-1145 exhibited significant uptake and retention specifically in the melanin-expressing SK-MEL-3 xenografts, while showing much lower uptake and faster washout from the amelanotic A375 tumors and most non-target tissues. aacrjournals.orgnih.govresearchgate.netsemanticscholar.org
Quantitative data from these studies highlight this differential uptake. For instance, in SK-MEL-3 tumor xenografts, uptake of [131I]MIP-1145 was measured at 8.82% injected dose per gram (%ID/g) at 4 hours post-injection, remaining at 5.91% ID/g at 24 hours. aacrjournals.orgnih.govresearchgate.net This sustained retention in melanotic tumors is a key characteristic for a potential radiotherapeutic agent. In contrast, uptake in amelanotic A375 tumors was markedly lower, reported at 1.19 ± 0.07%ID/g at 4 hours after intravenous injection in one study. semanticscholar.org Another study using B16F10 melanoma models (melanotic) also showed significant accumulation of [131I]MIP-1145, with approximately 9 %ID/g and a high tumor-to-muscle ratio at 24 hours, consistent with data from the SK-MEL-3 model. semanticscholar.org
The mechanism underlying the binding of benzamide derivatives, including MIP-1145, to melanin is believed to involve electrostatic forces between the protonated amine group of the benzamide and the carboxylates of melanin, as well as hydrophobic interactions between the aromatic rings. snmjournals.org This specific binding to melanin allows [131I]MIP-1145 to selectively accumulate in melanotic tissues, forming the basis for its investigation in targeted radiotherapy.
The observed correlation between high melanin expression levels and increased, prolonged uptake of [131I]MIP-1145 in preclinical models underscores its potential as a melanin-targeted radiotherapeutic agent for melanoma. aacrjournals.orgnih.govresearchgate.net This selective accumulation in melanotic tumors, coupled with rapid clearance from most non-target tissues, is a desirable characteristic for delivering a therapeutic dose of radiation directly to cancerous cells while minimizing exposure to healthy organs. aacrjournals.orgnih.govresearchgate.net
Summary of [131I]MIP-1145 Uptake in Melanotic vs. Amelanotic Models
| Model Type | Cell Line / Tumor Type | Melanin Expression | Uptake (%ID/g) at 4 hours | Uptake (%ID/g) at 24 hours | Source |
| In vivo Xenograft Mouse | SK-MEL-3 | Melanotic | 8.82 | 5.91 | aacrjournals.orgnih.govresearchgate.net |
| In vivo Xenograft Mouse | A375 | Amelanotic | 1.19 ± 0.07 | Not specified in source | semanticscholar.org |
| In vivo Xenograft Mouse | B16F10 | Melanotic | Not specified in source | ~9 | semanticscholar.org |
Note: Data is representative and compiled from cited sources. Specific experimental conditions may vary between studies.
Ps 1145: an Iκb Kinase Inhibitor in Cellular Pathway Research
Elucidation of IκB Kinase Inhibitory Mechanisms
PS-1145 exerts its biological effects primarily through the inhibition of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB pathway researchgate.netselleckchem.com. The IKK complex, predominantly IKKβ, is responsible for phosphorylating the inhibitory IκB proteins, marking them for degradation nih.gov. By inhibiting IKK activity, PS-1145 prevents this crucial phosphorylation step, thereby stabilizing IκB and preventing NF-κB translocation to the nucleus researchgate.netscientificlabs.co.uk.
Inhibition of NF-κB Pathway Activation
The NF-κB pathway is typically activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β ashpublications.orgresearchgate.net. This activation leads to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκB proteins, primarily IκBα aai.orgashpublications.org. The degradation of IκB allows NF-κB dimers (commonly p50/p65) to translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences and initiate the transcription of target genes ashpublications.org.
PS-1145 effectively blocks TNF-α-induced NF-κB activation in a dose- and time-dependent manner by inhibiting IκBα phosphorylation medchemexpress.com. Studies have shown that PS-1145 can inhibit NF-κB activation in various cell types, including multiple myeloma cells, human primary CD4+ T cells, and prostate carcinoma cells aai.orgselleckchem.commedchemexpress.comnih.gov. This inhibition prevents the nuclear translocation of NF-κB and the subsequent transcription of NF-κB-dependent genes researchgate.netscientificlabs.co.uk.
Molecular Regulation of IκB Phosphorylation and Proteasomal Degradation
The core mechanism by which PS-1145 inhibits NF-κB activation involves the direct inhibition of IKK-mediated phosphorylation of IκBα selleckchem.com. Specifically, PS-1145 prevents the phosphorylation of key serine residues on IκBα (e.g., Ser32 and Ser36), which are necessary for its recognition by the ubiquitination machinery ashpublications.org. By blocking this phosphorylation, PS-1145 prevents the ubiquitination of IκBα, thus preventing its degradation by the 26S proteasome aai.orgashpublications.org. The stabilized IκBα remains bound to NF-κB dimers in the cytoplasm, effectively sequestering them and preventing their nuclear translocation and transcriptional activity researchgate.netscientificlabs.co.uk.
Data from various studies demonstrate the effect of PS-1145 on IκBα phosphorylation. For example, PS-1145 has been shown to impair stimulation-induced IκBα degradation in CD4+ T cells aai.org. In multiple myeloma cells, PS-1145 blocks TNFα-induced NF-κB activation through inhibition of IκBα phosphorylation medchemexpress.com.
Cellular Pathway Perturbation Analysis
Inhibiting IKK activity with PS-1145 perturbs several cellular pathways downstream of NF-κB activation, influencing processes such as gene transcription, cell proliferation, and apoptosis selleckchem.comnih.gov.
Influence on Transcriptional Regulation of Pro-Neoplastic Genes
The NF-κB pathway regulates the transcription of a wide array of genes involved in cell survival, proliferation, angiogenesis, and inflammation, many of which are dysregulated in cancer nih.govpatsnap.com. By inhibiting NF-κB activation, PS-1145 can influence the expression of these pro-neoplastic genes.
Studies have shown that PS-1145 can inhibit the transcription of NF-κB-dependent genes. For instance, in prostate carcinoma cells, PS-1145 inhibited the expression of genes such as interleukin (IL)-6, cyclin D1, D2, and inhibitor of apoptosis (IAP)-1 and IAP-2 nih.gov. In nasopharyngeal carcinoma cells, PS-1145 treatment led to the down-regulation of phosphorylated p65 and IκBα, and consequently, decreased protein levels of anti-apoptotic protein Bcl-2 and transcription factors like twist, slug, c-myc, and sox9, as well as cyclin D1 and EGFR nih.gov.
Table 1: Influence of PS-1145 on the Expression of Selected Pro-Neoplastic Genes
| Gene | Effect of PS-1145 Treatment | Cell Type | Source |
| IL-6 | Inhibition | Prostate Carcinoma Cells | nih.gov |
| Cyclin D1 | Inhibition | Prostate Carcinoma Cells, Nasopharyngeal Carcinoma Cells | nih.govnih.gov |
| Cyclin D2 | Inhibition | Prostate Carcinoma Cells | nih.gov |
| IAP-1 | Inhibition | Prostate Carcinoma Cells | nih.gov |
| IAP-2 | Inhibition | Prostate Carcinoma Cells | nih.gov |
| Bcl-2 | Decreased protein levels | Nasopharyngeal Carcinoma Cells | nih.gov |
| Twist | Down-regulation | Nasopharyngeal Carcinoma Cells | nih.gov |
| Slug | Down-regulation | Nasopharyngeal Carcinoma Cells | nih.gov |
| c-myc | Down-regulation | Nasopharyngeal Carcinoma Cells | nih.gov |
| Sox9 | Down-regulation | Nasopharyngeal Carcinoma Cells | nih.gov |
| EGFR | Markedly inhibited | Nasopharyngeal Carcinoma Cells | nih.gov |
Differential Cellular Responses Compared to Proteasome Inhibitors
Both IKK inhibitors like PS-1145 and proteasome inhibitors can affect the NF-κB pathway, but they do so through different mechanisms and can elicit differential cellular responses. Proteasome inhibitors, such as bortezomib, block the degradation of ubiquitinated proteins, including phosphorylated IκBα nih.gov. This leads to the accumulation of IκBα and subsequent cytoplasmic sequestration of NF-κB, thus inhibiting NF-κB activity nih.govnih.gov.
Table 2: Comparison of Mechanisms and Cellular Effects: PS-1145 vs. Proteasome Inhibitors
| Feature | PS-1145 (IKK Inhibitor) | Proteasome Inhibitors (e.g., Bortezomib) | Source |
| Primary Target | IκB Kinase (IKK), specifically IKKβ | 26S Proteasome | caymanchem.comnih.gov |
| Mechanism of NF-κB Inhibition | Blocks IκBα phosphorylation | Blocks degradation of phosphorylated IκBα | medchemexpress.comnih.gov |
| Effect on IκBα | Prevents phosphorylation, stabilizes IκBα | Prevents degradation, accumulates IκBα | aai.orgnih.gov |
| Cellular Toxicity Profile | Does not fully emulate PIs | Broader effects beyond NF-κB inhibition | nih.govnih.gov |
| Effect on Cell Proliferation | Inhibits cell proliferation selleckchem.comnih.gov | Can have more profound effects in some cell types nih.gov | selleckchem.comnih.govnih.gov |
This suggests that while NF-κB inhibition is a key aspect of PS-1145 activity, proteasome inhibitors likely impact additional cellular pathways, such as inducing endoplasmic reticulum stress or activating pro-apoptotic pathways like JNK and p53, contributing to their observed effects nih.gov.
Research Methodologies for Kinase Inhibition Studies
Research into kinase inhibitors like PS-1145 employs a variety of methodologies to elucidate their mechanisms of action and evaluate their cellular effects. These methodologies span biochemical assays, cell-based assays, and molecular techniques.
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against the target kinase. For PS-1145, the inhibitory constant (Ki) against the IKK complex can be determined by measuring the Km for ATP at varying fixed concentrations of the inhibitor selleckchem.com. Kinase activity is often assessed using methods like ELISA-based formats that quantify the phosphorylation of a substrate peptide, such as a biotinylated IκBα peptide, using phospho-specific antibodies selleckchem.com. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is a common measure of potency . For PS-1145, reported IC50 values for IKKβ and the IKK complex are in the nanomolar range (e.g., 88 nM or 100 nM) caymanchem.com.
Cell-based assays are essential for understanding the effects of kinase inhibitors in a physiological context. These include assays to measure NF-κB activation, such as luciferase reporter assays where cells are transfected with a plasmid containing NF-κB-responsive elements linked to a luciferase gene nih.gov. Inhibition of NF-κB activation by the compound reduces luciferase activity. Electrophoretic mobility shift assays (EMSA) are used to assess the binding of activated NF-κB dimers to DNA consensus sequences in nuclear extracts nih.gov.
To evaluate the impact on downstream signaling, Western blot analysis is commonly used to detect changes in the phosphorylation and total levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and phosphorylated p65 nih.gov. Assays measuring cell proliferation, such as MTT assays, and apoptosis, such as caspase 3/7 activity assays or TUNEL assays, are used to assess the functional consequences of kinase inhibition on cell viability and death researchgate.netnih.gov.
Molecular techniques like real-time PCR and Northern blot analysis are employed to study the influence of kinase inhibitors on the transcriptional regulation of target genes aai.orgnih.gov. These methods quantify mRNA levels of genes regulated by the inhibited pathway.
Comparison studies with other inhibitors, such as proteasome inhibitors, involve applying similar cell-based assays to evaluate differential effects on NF-κB activity, cell proliferation, and apoptosis, helping to dissect the specific contributions of the targeted kinase inhibition tandfonline.com.
Table 3: Common Research Methodologies in Kinase Inhibition Studies
| Methodology | Purpose | Examples in PS-1145 Research | Source |
| Biochemical Kinase Assays | Determine direct inhibitory activity and potency (Ki, IC50) | Measuring Ki against IKK complex, ELISA-based assays for IKK activity | caymanchem.comselleckchem.com |
| Luciferase Reporter Assays | Assess NF-κB transcriptional activity | Measuring activity of NF-κB-responsive reporters | nih.gov |
| Electrophoretic Mobility Shift Assays (EMSA) | Evaluate NF-κB DNA binding activity in nuclear extracts | Assessing binding of NF-κB to DNA consensus sequences | nih.gov |
| Western Blot Analysis | Detect protein levels and phosphorylation status | Analyzing phosphorylated IκBα, phosphorylated p65 | nih.gov |
| Cell Proliferation Assays | Measure the effect on cell growth | MTT assay | researchgate.netselleckchem.com |
| Apoptosis Assays | Assess induction of programmed cell death | Caspase 3/7 activity, TUNEL assay | researchgate.netnih.gov |
| Gene Expression Analysis (RT-PCR, Northern Blot) | Study transcriptional regulation of target genes | Quantifying mRNA levels of NF-κB target genes | aai.orgnih.gov |
These methodologies, often used in combination, provide a comprehensive approach to understanding how compounds like PS-1145 inhibit kinase activity and perturb downstream cellular pathways.
In Vitro Kinase Assays for Inhibitor Potency Determination
In vitro kinase assays are fundamental for determining the potency and selectivity of IKK inhibitors like PS-1145. These assays typically involve incubating recombinant IKK enzymes or immunoprecipitated IKK complexes with a substrate (such as a peptide derived from IκBα) and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate is then measured using methods like ELISA or autoradiography.
Studies have shown that PS-1145 is a potent inhibitor of the IKK complex. Its IC₅₀ value, representing the concentration required to inhibit 50% of enzyme activity, has been reported in the nanomolar range. For instance, PS-1145 has an IC₅₀ of 88 nM for IKKβ and 100 nM for the IKK complex in cell-free assays. medchemexpress.comselleckchem.combertin-bioreagent.com It has also demonstrated selectivity over a panel of other kinases, with IC₅₀ values generally exceeding 100 nM. bertin-bioreagent.com
Kinase activity assays can also be used to determine the mechanism of inhibition. For PS-1145, Ki values against the IKK complex can be determined by measuring the Km for ATP at varying fixed concentrations of the inhibitor, suggesting an ATP-competitive or mixed-type inhibition mechanism. selleckchem.com
An example of data from in vitro kinase assays for PS-1145 and other inhibitors is presented in the table below, illustrating their inhibitory effects on different kinases.
| Compound | IKKβ IC₅₀ (nM) | IKKα IC₅₀ (nM) | IKK Complex IC₅₀ (nM) | Other Kinases IC₅₀ (> µM) | Reference |
| PS-1145 | 88 | >100 | 100 | >100 (panel of 14) | medchemexpress.combertin-bioreagent.com |
| MLN120B | 45 | >50 | - | >50 (other IKK isoforms) | selleckchem.com |
| BMS-345541 | 300 | 4000 | - | Selective | selleckchem.com |
Cellular Assays for Measuring NF-κB Activity Modulation
Cellular assays are crucial for evaluating the efficacy of PS-1145 in modulating NF-κB activity within a living cellular context. These assays assess the downstream effects of IKK inhibition on the NF-κB pathway. Common methods include:
Measurement of IκBα phosphorylation and degradation: PS-1145 inhibits the phosphorylation of IκBα at Ser32 and Ser36, which is a key step leading to its ubiquitination and proteasomal degradation. nih.govaacrjournals.orgrsc.org Western blot analysis is frequently used to monitor the levels of phosphorylated and total IκBα after treatment with PS-1145.
Assessment of NF-κB nuclear translocation: In activated cells, NF-κB subunits (such as p65) translocate from the cytoplasm to the nucleus. Immunofluorescence or Western blot analysis of nuclear and cytoplasmic fractions can quantify this translocation, demonstrating the inhibitory effect of PS-1145. unito.it
Measurement of NF-κB DNA binding activity: Techniques like Electrophoretic Mobility Shift Assay (EMSA) or ELISA-based methods (e.g., TransAM) are used to measure the ability of NF-κB dimers to bind to target DNA sequences. PS-1145 has been shown to reduce NF-κB DNA binding activity in various cell types. unito.itaai.org
Monitoring NF-κB-dependent gene expression: NF-κB regulates the transcription of numerous genes involved in inflammation, immunity, and cell survival. The expression levels of these target genes (e.g., cytokines, chemokines, anti-apoptotic proteins) can be measured using techniques like quantitative PCR or reporter gene assays (using luciferase constructs driven by NF-κB response elements). PS-1145 treatment leads to a decrease in the expression of many NF-κB-dependent genes. aai.orgresearchgate.net
For example, PS-1145 has been shown to block TNFα-induced NF-κB activation in multiple myeloma cells in a dose- and time-dependent manner by inhibiting IκBα phosphorylation. medchemexpress.comapexbt.com In prostate carcinoma cells, PS-1145 efficiently inhibited both basal and induced NF-κB activity, as demonstrated by luciferase assay, EMSA, and Northern blot analysis of NF-κB-responsive genes.
Investigation of Interconnected Cellular Processes (e.g., JNK pathway activation, ER stress, apoptosis induction)
Beyond its primary effect on the canonical NF-κB pathway, PS-1145 has been utilized to investigate the interplay between IKK/NF-κB signaling and other cellular processes, including the JNK pathway, ER stress, and apoptosis.
JNK Pathway Activation: The JNK (c-Jun N-terminal kinase) pathway is another major stress-activated signaling cascade. Research indicates a complex relationship between IKK and JNK signaling. PS-1145 has been used to dissect this relationship, with some studies suggesting that IKK can suppress ASK1-mediated JNK activation in a transcription-independent manner. nih.gov PS-1145 treatment has been shown to restore ASK1-induced neurite outgrowth, which is suppressed by IKK activation. nih.gov PS-1145 also inhibited RANKL-induced phosphorylation of JNK in RAW 264.7 cells. bertin-bioreagent.com
ER Stress: Endoplasmic Reticulum (ER) stress can activate the NF-κB pathway. PS-1145 has been employed to study the role of IKK/NF-κB in ER stress-induced responses. For instance, PS-1145 treatment significantly depressed the mRNA expression of inflammatory cytokines like resistin and TNF-α in adipocytes stimulated with tunicamycin (B1663573) to induce ER stress, indicating the involvement of the IKK/NF-κB pathway in ER stress-mediated inflammation. researchgate.net
Apoptosis Induction: While NF-κB activation often promotes cell survival, inhibiting this pathway can induce or enhance apoptosis in certain cell types, particularly cancer cells. PS-1145 has been shown to induce caspase 3/7-dependent apoptosis in prostate carcinoma cells and sensitize them to TNFα-induced apoptosis. It also enhances TNFα-induced apoptosis in multiple myeloma cell lines frontiersin.org and promotes apoptosis in DMBA-induced skin tumors in rats. apexbt.com The pro-apoptotic effects of PS-1145 can be correlated with the inhibition of anti-apoptotic genes regulated by NF-κB.
Analog Development and Structure-Activity Relationships in IKK Inhibition
The development of PS-1145, originally derived from a β-carboline natural product, has spurred research into the structure-activity relationships (SAR) of this class of compounds for IKK inhibition. nih.govaacrjournals.orgmdma.ch SAR studies aim to understand how modifications to the chemical structure of PS-1145 affect its potency, selectivity, and other pharmacological properties.
Early research identified a methylated natural product derivative, 5-bromo-6-methoxy-β-carboline, as a non-specific IKK inhibitor. mdma.ch Subsequent studies focused on optimizing the β-carboline scaffold to enhance IKK inhibitory activity and selectivity. mdma.ch Modifications to different parts of the PS-1145 structure, such as the substituents on the β-carboline core and the pyridine (B92270) ring, have been explored.
These studies have helped to identify key structural features necessary for potent IKK inhibition. For example, specific substitution patterns on the A ring of the β-carboline have been found to be important for potent and selective IKK inhibition. mdma.ch The position and nature of substituents on the pyridine carboxamide moiety also influence activity.
Analogs of PS-1145 have been synthesized and evaluated in both enzymatic and cellular assays to define the SAR. nih.gov This iterative process of design, synthesis, and testing allows researchers to refine the chemical structure to improve target engagement and cellular efficacy.
Design and Synthesis of Analogous Compounds for Enhanced IKK Modulation
The insights gained from SAR studies have guided the design and synthesis of numerous analogous compounds aimed at improving the IKK modulatory properties of PS-1145. The synthetic strategies employed involve the construction or modification of the β-carboline core and the attachment of various substituents.
Typical synthetic routes might involve the Pictet-Spengler reaction to form the β-carboline ring system, followed by functionalization and coupling with pyridine derivatives to form the carboxamide linkage. mdma.ch Variations in the synthetic steps allow for the introduction of different halogens, alkyl groups, or other moieties at specific positions on the core structure.
The goal of analog synthesis is often to achieve:
Increased potency against IKK, particularly IKKβ. rsc.org
Improved selectivity over other kinases to reduce off-target effects. bertin-bioreagent.comaacrjournals.org
Modified pharmacokinetic properties, such as solubility or metabolic stability. aacrjournals.org
One example of a PS-1145 analogue is MLX105, which was reported to have less affinity for human serum proteins than PS-1145, a useful feature for in vitro cell culture studies. aacrjournals.org MLX105 also demonstrated potent inhibition of the IKK complex with an IC₅₀ of 25 nM and negligible cross-reactivity to other tested kinases. aacrjournals.org
Q & A
Basic Research Questions
Q. How should a research question for studying M 1145 be formulated to ensure methodological rigor?
- Methodological Answer : A well-constructed research question must be specific (e.g., "How does this compound’s molecular structure influence its binding affinity in protein-ligand interactions?"), feasible (accounting for data availability and experimental constraints), and novel (addressing gaps in existing literature). Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) can guide question design . For example, specifying variables (e.g., temperature, pH) and measurable outcomes (e.g., reaction yield, computational efficiency) ensures clarity .
Q. What experimental design principles are critical for replicating studies involving this compound?
- Methodological Answer : Experimental protocols must detail:
- Materials : Purity of this compound, solvent systems, and instrumentation (e.g., NMR calibration) .
- Controls : Baseline measurements and negative/positive controls (e.g., known inhibitors for comparative analysis) .
- Reproducibility : Transparent reporting of hyperparameters (e.g., learning rates in computational models) and raw data archiving (e.g., depositing crystallography data in public repositories) .
Q. How can researchers validate the identity and purity of this compound in synthetic workflows?
- Methodological Answer : Use spectroscopic validation (e.g., -NMR, HPLC-MS) and cross-reference with published spectral libraries. For novel compounds, provide elemental analysis (C, H, N) and X-ray crystallography data. Document purification methods (e.g., column chromatography gradients) to ensure reproducibility .
Advanced Research Questions
Q. How should conflicting data about this compound’s efficacy in different experimental systems be resolved?
- Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity, temperature gradients). Use statistical tools (e.g., ANOVA for batch effects, t-tests for dose-response curves) to quantify variability. If computational models are involved, evaluate undertraining or overfitting by comparing training datasets (e.g., RoBERTa’s replication study highlighting hyperparameter impacts) .
Q. What strategies optimize this compound’s integration into large-scale computational frameworks (e.g., Transformers)?
- Methodological Answer :
- Pre-training Adaptation : Fine-tune this compound’s parameters using domain-specific datasets (e.g., chemical reaction corpora) while retaining bidirectional context awareness, as demonstrated in BERT .
- Scalability Testing : Benchmark computational efficiency (e.g., FLOPs, memory usage) against baseline models (e.g., T5’s text-to-text framework) .
- Attention Mechanism Calibration : Analyze attention weights to identify critical molecular descriptors influencing model predictions .
Q. How can researchers ensure ethical and unbiased data collection when this compound involves human-derived samples?
- Methodological Answer :
- Participant Selection : Clearly define inclusion/exclusion criteria (e.g., genetic markers, comorbidities) and obtain informed consent .
- Bias Mitigation : Use stratified sampling for demographic diversity and employ blinding in assays. For AI applications, audit training data for representation gaps (e.g., under-sampled populations) .
Methodological Tools and Frameworks
Q. Which statistical models are most effective for analyzing this compound’s dose-response relationships?
- Answer :
- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism or Python’s SciPy.
- Machine Learning : Apply random forests or gradient-boosted trees (e.g., XGBoost) to predict IC values from molecular descriptors .
Q. How should researchers document and share computational workflows for this compound?
- Answer :
- Version Control : Use Git for code (e.g., PyTorch scripts) and Zenodo for dataset archiving.
- Reproducibility : Publish Jupyter notebooks with dependency lists (e.g., Conda environments) and Docker containers for environment replication .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
